4-(3-Bromo-phenoxy)-2-methyl-butan-2-ol

Description

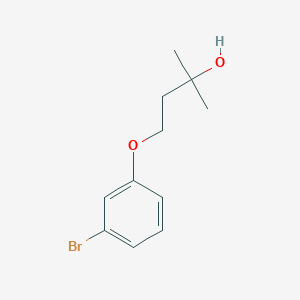

4-(3-Bromo-phenoxy)-2-methyl-butan-2-ol is a tertiary alcohol with a brominated aromatic ether substituent. Its structure consists of a 2-methyl-butan-2-ol backbone (C(CH₃)₂CH₂OH) linked via an ether bond to a 3-bromo-substituted phenyl group.

Properties

Molecular Formula |

C11H15BrO2 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

4-(3-bromophenoxy)-2-methylbutan-2-ol |

InChI |

InChI=1S/C11H15BrO2/c1-11(2,13)6-7-14-10-5-3-4-9(12)8-10/h3-5,8,13H,6-7H2,1-2H3 |

InChI Key |

DIZLTPFXPUQTQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCOC1=CC(=CC=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Methyl-3-buten-2-ol ()

- Molecular Formula : C₅H₁₀O

- Boiling Point : 98–99°C

- Density : 0.824 g/cm³

- Key Differences: Lacks the bromophenoxy group, resulting in lower molecular weight and polarity. The unsaturated double bond (butenol) enhances reactivity in electrophilic additions compared to the saturated butanol backbone of the target compound .

3-Methyl-2-buten-1-ol ()

- Molecular Formula : C₅H₁₀O

- Boiling Point : 140°C

- Density : 0.84 g/cm³

- Key Differences: The primary alcohol (-CH₂OH) and allylic position of the hydroxyl group increase its susceptibility to oxidation, unlike the tertiary alcohol in 4-(3-Bromo-phenoxy)-2-methyl-butan-2-ol .

Bromophenoxy Derivatives ()

(R)-2-((3-Bromo-phenoxy)methyl)oxirane

- Molecular Formula : C₉H₉BrO₂

- Molecular Weight : 229.07 g/mol

- Key Differences : The oxirane (epoxide) ring introduces strain and reactivity, making it prone to nucleophilic ring-opening reactions. In contrast, the target compound’s ether linkage is more stable, and its tertiary alcohol may participate in acid-catalyzed dehydration .

(R)-2-((3-Chloro-phenoxy)methyl)oxirane

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

Phenyl-Substituted Butanols ()

2-Methyl-4-phenylbutan-2-ol

- Molecular Formula : C₁₁H₁₆O

- Molecular Weight : 164.24 g/mol

- Key Differences: The phenyl group (vs. bromophenoxy) lacks electronegative substituents, reducing dipole-dipole interactions and solubility in polar solvents. The tertiary alcohol moiety is conserved, suggesting similar stability under basic conditions .

Physicochemical Properties (Estimated for Target Compound)

Notes:

- The bromophenoxy group increases molecular weight and boiling point compared to simpler alcohols.

- Tertiary alcohol stability may reduce acidity (pKa ~16–18) compared to primary/secondary alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.